(R)-1-Fmoc-4-oxopiperidine-2-carboxylic acid
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Overview
Description
®-1-Fmoc-4-oxopiperidine-2-carboxylic acid is a chiral compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound is notable for its role in organic synthesis and medicinal chemistry, particularly in the development of pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Fmoc-4-oxopiperidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods such as cyclization of appropriate precursors.
Fmoc Protection: The piperidine derivative is then protected with the Fmoc group. This step usually involves the reaction of the piperidine derivative with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.
Oxidation: The introduction of the oxo group at the 4-position of the piperidine ring is achieved through oxidation reactions. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of ®-1-Fmoc-4-oxopiperidine-2-carboxylic acid may involve large-scale batch or continuous flow processes. The use of automated synthesis equipment and stringent quality control measures ensures the consistent production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions to introduce additional functional groups.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Piperidine, triethylamine.
Major Products Formed
The major products formed from these reactions include various derivatives of the piperidine ring, which can be further utilized in the synthesis of complex molecules.
Scientific Research Applications
Chemistry
In chemistry, ®-1-Fmoc-4-oxopiperidine-2-carboxylic acid is used as an intermediate in the synthesis of peptides and other complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, the compound is used to study enzyme-substrate interactions and to develop enzyme inhibitors. Its structural features allow it to mimic natural substrates, making it useful in biochemical assays.
Medicine
In medicinal chemistry, ®-1-Fmoc-4-oxopiperidine-2-carboxylic acid is employed in the development of pharmaceuticals. It serves as a building block for the synthesis of drug candidates, particularly those targeting neurological and cardiovascular diseases.
Industry
In the industrial sector, the compound is used in the production of fine chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-1-Fmoc-4-oxopiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The oxo group at the 4-position of the piperidine ring can participate in hydrogen bonding and other non-covalent interactions, further modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid: The enantiomer of the compound, which may exhibit different biological activities due to its opposite chirality.
1-Fmoc-4-hydroxypiperidine-2-carboxylic acid: A derivative with a hydroxyl group instead of an oxo group, which can affect its reactivity and interactions.
1-Fmoc-piperidine-2-carboxylic acid: A simpler derivative lacking the oxo group, used in similar applications but with different properties.
Uniqueness
®-1-Fmoc-4-oxopiperidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to serve as a versatile intermediate in organic synthesis and its applications in various fields highlight its importance in scientific research and industry.
Properties
IUPAC Name |
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxopiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c23-13-9-10-22(19(11-13)20(24)25)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-12H2,(H,24,25)/t19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAHCGORXONSSM-LJQANCHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CC1=O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H](CC1=O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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